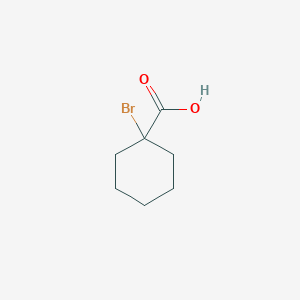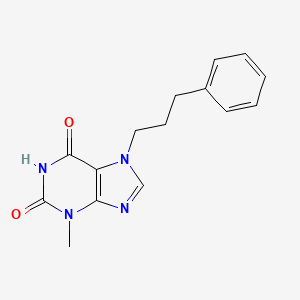
(Z)-N'-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N’-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide is a complex organic compound belonging to the class of chromene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide with acetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-N’-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (Z)-N’-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide is used as a precursor for the synthesis of various heterocyclic compounds
Biology
Biologically, this compound has shown promise in the development of fluorescent probes for imaging applications. Its chromene core exhibits fluorescence properties that can be tuned for specific biological targets.
Medicine
In medicinal chemistry, (Z)-N’-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide is being investigated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cells by targeting specific molecular pathways.
Industry
Industrially, the compound is used in the development of dyes and pigments due to its vibrant color and stability. It is also explored for its potential in the production of organic light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of (Z)-N’-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide involves its interaction with specific molecular targets. In biological systems, it can bind to DNA and proteins, leading to the disruption of cellular processes. The compound’s ability to generate reactive oxygen species (ROS) also plays a role in its cytotoxic effects on cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
7-(diethylamino)-4-methylcoumarin: Known for its fluorescence properties and used in similar applications.
Diethylamino hydroxybenzoyl hexyl benzoate: Used in sunscreens for its UV-filtering properties.
Bis-diethylamino derivatives of distyrylbenzene: Studied for their photophysical properties and applications in optoelectronics.
Uniqueness
(Z)-N’-acetyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazonamide stands out due to its unique combination of a chromene core with an acetyl and carbohydrazonamide group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
N-[(Z)-[amino-[7-(diethylamino)-2-oxochromen-3-yl]methylidene]amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-4-20(5-2)12-7-6-11-8-13(15(17)19-18-10(3)21)16(22)23-14(11)9-12/h6-9H,4-5H2,1-3H3,(H2,17,19)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHPGGRBPQRGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=NNC(=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C(=N/NC(=O)C)/N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-ethyl 3-ethyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2978634.png)
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2978637.png)
![N-(3-fluoro-4-methylphenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2978638.png)

![4-methyl-3-nitro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2978641.png)
![2-(5-(4-acetylpiperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2978642.png)
![N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2978644.png)




